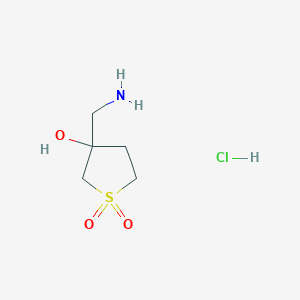

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride

CAS No.: 1864052-26-5

Cat. No.: VC6293209

Molecular Formula: C5H12ClNO3S

Molecular Weight: 201.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864052-26-5 |

|---|---|

| Molecular Formula | C5H12ClNO3S |

| Molecular Weight | 201.67 |

| IUPAC Name | 3-(aminomethyl)-1,1-dioxothiolan-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO3S.ClH/c6-3-5(7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H |

| Standard InChI Key | LPDVMDCAMQCDRR-UHFFFAOYSA-N |

| SMILES | C1CS(=O)(=O)CC1(CN)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of 1lambda6-thiolane-1,1-dione derivatives, characterized by a sulfolane-like backbone with a sulfur atom in the +6 oxidation state. Key substituents include:

-

Aminomethyl group (-CH2NH2): Introduces basicity and potential for hydrogen bonding.

-

Hydroxyl group (-OH): Enhances hydrophilicity and enables participation in redox reactions.

-

Hydrochloride salt: Improves solubility in polar solvents and stabilizes the amine group .

The molecular formula is inferred as C5H12ClNO3S based on structural analogs , with a molecular weight of 201.67 g/mol (calculated from atomic masses).

Table 1: Comparative Structural Data of Related Thiolane Derivatives

*Theoretical values derived from analogs.

Synthesis and Purification

Synthetic Pathways

While no explicit synthesis protocol exists for the target compound, established methods for analogous thiolane derivatives suggest the following steps:

-

Ring Formation: Cyclization of mercaptoacetic acid derivatives with α,β-unsaturated ketones to form the thiolane backbone .

-

Functionalization:

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Purification Techniques

-

Recrystallization: Commonly employed for sulfolane derivatives using ethanol/water mixtures .

-

Column Chromatography: Silica gel with eluents such as dichloromethane:methanol (9:1) to isolate polar impurities .

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in water (>50 mg/mL at 25°C) due to ionic hydrochloride and polar functional groups . Limited solubility in nonpolar solvents (e.g., hexane).

-

Stability:

Spectroscopic Data

-

IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (S=O asymmetric), and 1150 cm⁻¹ (S=O symmetric) .

-

1H NMR (D2O): δ 3.2–3.5 ppm (thiolane ring protons), δ 4.1 ppm (-OH), δ 2.8 ppm (-CH2NH2) .

Pharmacological and Industrial Applications

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume